molecular formula C13H18ClN3O B12233926 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12233926
M. Wt: 267.75 g/mol
InChI Key: WOPABZRLWARAKF-UHFFFAOYSA-N
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Description

2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenols. This compound is characterized by the presence of a phenol group, which is a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound also contains a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, combined with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a phenol.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets in the body. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol
  • 2-[[(2-Methyl-5-ethylpyrazol-3-yl)amino]methyl]phenol
  • 2-[[(2-Propyl-5-methylpyrazol-3-yl)amino]methyl]phenol

Uniqueness

2-[[(2-Ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the hydrochloride salt form. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16-13(8-10(2)15-16)14-9-11-6-4-5-7-12(11)17;/h4-8,14,17H,3,9H2,1-2H3;1H

InChI Key

WOPABZRLWARAKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CC=C2O.Cl

Origin of Product

United States

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